(2-Chloro-3-cyclopropylphenyl)boronic acid
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Overview
Description
(2-Chloro-3-cyclopropylphenyl)boronic acid is an organoboron compound that has garnered interest in various fields of chemistry due to its unique structural features and reactivity. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a chlorine atom and a cyclopropyl group. The combination of these functional groups imparts distinct chemical properties to the molecule, making it a valuable reagent in organic synthesis and other applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloro-3-cyclopropylphenyl)boronic acid typically involves the electrophilic trapping of an organometallic reagent with a boric ester. One common method is the Miyaura borylation reaction, which involves the cross-coupling of bis(pinacolato)diboron with an aryl halide under palladium catalysis . The reaction conditions often include the use of a base such as potassium acetate and a solvent like dimethyl sulfoxide (DMSO). The reaction proceeds efficiently at room temperature, yielding the desired boronic acid derivative.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow chemistry techniques. This approach allows for the handling and performing of organolithium chemistry on a multigram scale, enabling the synthesis of various compounds with high throughput . The use of automated systems and optimized reaction conditions ensures consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
(2-Chloro-3-cyclopropylphenyl)boronic acid undergoes several types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the cross-coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base.
Common Reagents and Conditions
Palladium Catalysts: Commonly used in Suzuki-Miyaura coupling reactions.
Bases: Potassium acetate, sodium hydroxide, and other bases are used to facilitate reactions.
Solvents: DMSO, tetrahydrofuran (THF), and other polar solvents are often employed.
Major Products
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Phenols: Resulting from the oxidation of the boronic acid group.
Substituted Phenyl Derivatives: Produced via nucleophilic substitution reactions.
Scientific Research Applications
(2-Chloro-3-cyclopropylphenyl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (2-Chloro-3-cyclopropylphenyl)boronic acid in chemical reactions involves the formation of a boronate ester intermediate, which undergoes transmetalation with a palladium catalyst in the case of Suzuki-Miyaura coupling . The boronic acid group acts as a Lewis acid, facilitating the formation of new carbon-carbon bonds. In biological systems, the compound can interact with specific molecular targets, such as enzymes, through covalent bonding or non-covalent interactions, leading to inhibition or modulation of their activity .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: Lacks the chlorine and cyclopropyl substituents, making it less sterically hindered and less reactive in certain contexts.
Cyclopropylboronic Acid: Contains a cyclopropyl group but lacks the phenyl and chlorine substituents, resulting in different reactivity and applications.
Chlorophenylboronic Acid: Contains a chlorine substituent but lacks the cyclopropyl group, affecting its steric and electronic properties.
Uniqueness
(2-Chloro-3-cyclopropylphenyl)boronic acid is unique due to the combination of its functional groups, which impart distinct steric and electronic properties. This makes it particularly valuable in specific synthetic applications where other boronic acids may not be as effective .
By understanding the properties, preparation methods, and applications of this compound, researchers can leverage its unique characteristics to advance various fields of science and industry.
Properties
Molecular Formula |
C9H10BClO2 |
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Molecular Weight |
196.44 g/mol |
IUPAC Name |
(2-chloro-3-cyclopropylphenyl)boronic acid |
InChI |
InChI=1S/C9H10BClO2/c11-9-7(6-4-5-6)2-1-3-8(9)10(12)13/h1-3,6,12-13H,4-5H2 |
InChI Key |
RAVNWSNJSAKXBC-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C(C(=CC=C1)C2CC2)Cl)(O)O |
Origin of Product |
United States |
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